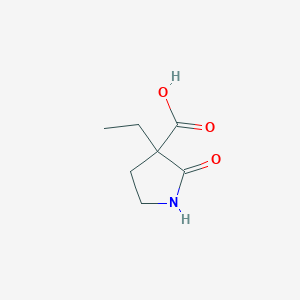
3-Ethyl-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“3-Ethyl-2-oxopyrrolidine-3-carboxylic acid” is an organic compound with the molecular formula C7H11NO3. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The compound also has an ethyl group attached to it .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.17 g/mol . It is a powder at room temperature .
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Arrangement
- Research on substituted oxopyrrolidine analogues, including structures related to 3-ethyl-2-oxopyrrolidine-3-carboxylic acid, highlights their diverse supramolecular arrangements influenced by weak intermolecular interactions such as CH⋯O and CH⋯π. These weak interactions play a crucial role in controlling the conformation of the molecules and constructing dissimilar supramolecular assemblies, even in the absence of a hydrogen bond donor and acceptor system (Samipillai et al., 2016).
Synthetic Chemistry Applications
- Ethyl 2-methyl-2,3-butadienoate, an analogue of this compound, was used in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. This process demonstrated complete regioselectivity and excellent yields, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
Pharmacological Activity
- Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, which share structural features with this compound, were synthesized and evaluated for biological activity. One compound exhibited significant antiradical and anti-inflammatory activities, surpassing that of reference drugs, indicating potential pharmacological applications (Zykova et al., 2016).
Materials Science
- In the context of materials science, the synthesis and structural analysis of related compounds have been conducted to explore their applications in areas such as liquid crystal displays and as dyes. For instance, new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and demonstrated potential for application in liquid crystal displays due to their excellent orientation parameter (Bojinov & Grabchev, 2003).
Safety and Hazards
The safety information for “3-Ethyl-2-oxopyrrolidine-3-carboxylic acid” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for “3-Ethyl-2-oxopyrrolidine-3-carboxylic acid” and similar compounds could involve further investigations into their synthesis, properties, and potential applications in various fields, such as pharmaceuticals and agrochemicals . Further modifications could also be explored to investigate how the chiral moiety influences kinase inhibition .
Mécanisme D'action
Target of Action
The primary targets of 3-Ethyl-2-oxopyrrolidine-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed to interact with its targets in a manner that induces changes in cellular processes, but the specifics of these interactions are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted, are all areas of active research .
Result of Action
It is anticipated that as the compound’s targets and mode of action become clearer, so too will the understanding of its effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other chemicals can all impact how a compound behaves.
As this information becomes available, it will provide valuable insights into the potential applications of this compound .
Analyse Biochimique
Biochemical Properties
3-Ethyl-2-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as enhanced antioxidant capacity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation in target tissues, which is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity, allowing it to interact with specific biomolecules and exert its effects efficiently.
Propriétés
IUPAC Name |
3-ethyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-7(6(10)11)3-4-8-5(7)9/h2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZZHITPNLXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520548-29-1 | |
| Record name | 3-ethyl-2-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)



![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)


![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)

